N-(3-bromophenyl)-4-(2,4-dimethylphenoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-4-(2,4-dimethylphenoxy)butanamide is an organic compound that features a bromophenyl group and a dimethylphenoxy group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-4-(2,4-dimethylphenoxy)butanamide typically involves a multi-step process. One common method includes the reaction of 3-bromophenylamine with 4-(2,4-dimethylphenoxy)butanoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-4-(2,4-dimethylphenoxy)butanamide can undergo various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenol derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Bromophenol derivatives.
Reduction: Corresponding amines.
Substitution: Hydroxyl or amino-substituted phenyl derivatives.
Scientific Research Applications
N-(3-bromophenyl)-4-(2,4-dimethylphenoxy)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-4-(2,4-dimethylphenoxy)butanamide involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, modulating their activity. The dimethylphenoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-4-(2,4-dimethylphenoxy)butanamide: Similar structure with a chlorine atom instead of bromine.
N-(3-fluorophenyl)-4-(2,4-dimethylphenoxy)butanamide: Similar structure with a fluorine atom instead of bromine.
N-(3-iodophenyl)-4-(2,4-dimethylphenoxy)butanamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
N-(3-bromophenyl)-4-(2,4-dimethylphenoxy)butanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chlorine, fluorine, and iodine analogs.
Properties
IUPAC Name |
N-(3-bromophenyl)-4-(2,4-dimethylphenoxy)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-13-8-9-17(14(2)11-13)22-10-4-7-18(21)20-16-6-3-5-15(19)12-16/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQSISPGLHPGBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=CC=C2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.